molecular formula C₁₈H₂₅NO₁₃ B1139918 p-Nitrophenyl-α-D-Laminaribioside CAS No. 1660953-25-2

p-Nitrophenyl-α-D-Laminaribioside

Cat. No.: B1139918
CAS No.: 1660953-25-2
M. Wt: 463.39
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Description

p-Nitrophenyl-α-D-Laminaribioside is a synthetic chromogenic substrate strategically designed for the study of carbohydrate-active enzymes. Its core structure incorporates a laminaribioside moiety—a disaccharide unit of two D-glucose molecules linked by a β-(1,3)-glycosidic bond—which is found in natural polymers like laminarin from brown algae and callose in plant cell walls . This compound is primarily valuable in enzymology for investigating the activity, specificity, and kinetics of 1,3-β-glucanases and 1,3-β-transglucanases . The mechanism of action relies on the enzymatic hydrolysis of the glycosidic bond, which releases the yellow chromophore p-nitrophenol, allowing for convenient and quantitative spectrophotometric detection of enzyme activity. Research applications include characterizing the functional roles of microbial glycoside hydrolases (GH), such as those from families GH16 and GH17, in the metabolism of 1,3-β-glucans . It is particularly useful for elucidating the molecular mechanisms of how opportunistic fungi, such as Penicillium sumatraense , can feed on exogenous 1,3-β-glucan substrates similar to their own cell wall components without inducing autolysis, a process facilitated by the antagonizing actions of exo-hydrolases and transglucanases . Furthermore, this substrate aids in exploring processive catalysis in exo-hydrolases and screening for enzyme inhibitors.

Properties

CAS No.

1660953-25-2

Molecular Formula

C₁₈H₂₅NO₁₃

Molecular Weight

463.39

Synonyms

p-Nitrophenyl 3-O-α-Glucopyranosyl-α-glucopyranoside; 

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Preparation of P Nitrophenyl α D Laminaribioside for Research Applications

Chemical Synthesis Approaches for Glycosidic Bonds

The chemical synthesis of a glycoside like p-Nitrophenyl-α-D-laminaribioside involves the formation of a glycosidic bond, a reaction that requires careful control of stereochemistry and the use of protecting groups. nih.gov The primary challenge is to form the α-glycosidic linkage between the anomeric carbon of the laminaribiose (B1201645) disaccharide and the p-nitrophenol aglycon, while also preserving the internal β(1→3) linkage of the laminaribiose unit.

General strategies for glycosidic bond formation typically involve a glycosyl donor, which is a sugar with a leaving group at the anomeric position, and a glycosyl acceptor, which is the nucleophile that attacks the anomeric carbon. nih.gov In the case of synthesizing this compound, p-nitrophenol would act as the glycosyl acceptor.

Key considerations for a successful synthesis include:

Choice of Glycosyl Donor: A variety of glycosyl donors can be employed, each with its own reactivity and stereoselectivity profile. Common choices include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates.

Protecting Groups: To prevent unwanted side reactions, the hydroxyl groups on the laminaribiose donor must be protected. The choice of protecting groups can influence the stereochemical outcome of the glycosylation reaction.

Reaction Conditions: The solvent, temperature, and promoter (catalyst) all play a critical role in the yield and stereoselectivity of the glycosylation. nih.gov For instance, certain solvents can participate in the reaction mechanism, favoring the formation of a particular anomer.

A plausible, though not explicitly documented, chemical synthesis of this compound would likely involve the following conceptual steps:

Preparation of a fully protected laminaribiose derivative.

Introduction of a suitable leaving group at the anomeric position to create a glycosyl donor.

Glycosylation of p-nitrophenol with the laminaribioside donor under optimized conditions to favor the formation of the α-anomer.

Deprotection of the hydroxyl groups to yield the final product.

The table below summarizes common glycosyl donors and their typical promoters.

Glycosyl DonorTypical Promoter(s)Key Characteristics
Glycosyl HalidesSilver or mercury saltsHighly reactive, but can be prone to side reactions.
ThioglycosidesN-Iodosuccinimide (NIS)/Triflic acid (TfOH)Stable and can be activated under specific conditions.
Glycosyl TrichloroacetimidatesBoron trifluoride etherate (BF₃·OEt₂)Highly reactive and often provide good stereoselectivity.

Enzymatic and Chemoenzymatic Routes to this compound

Enzymatic and chemoenzymatic approaches offer attractive alternatives to purely chemical synthesis due to their high regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps. mdpi.com While no specific enzymatic synthesis of this compound has been reported, strategies employed for similar compounds can be considered.

One common chemoenzymatic strategy involves the initial chemical synthesis of an anomeric mixture of the desired glycoside, followed by selective enzymatic hydrolysis of the undesired anomer. mdpi.com For instance, a chemical glycosylation might yield a mixture of α- and β-p-Nitrophenyl-D-laminaribioside. A specific β-glycosidase could then be used to hydrolyze the β-anomer, leaving the desired α-anomer intact and simplifying the purification process. mdpi.com

Another approach is the use of glycosyltransferases or transglycosidases. These enzymes catalyze the transfer of a sugar moiety from a donor substrate to an acceptor. nih.gov A hypothetical enzymatic synthesis could involve a glycosidase that, under specific conditions (e.g., high substrate concentration), favors the transglycosylation reaction over hydrolysis. In this scenario, a suitable laminaribiosyl donor could be incubated with p-nitrophenol in the presence of an appropriate enzyme to form the desired product.

The table below outlines potential enzymatic strategies.

Enzymatic StrategyDescriptionPotential Advantages
Chemoenzymatic SynthesisChemical synthesis of an anomeric mixture, followed by selective enzymatic hydrolysis of the undesired anomer. mdpi.comSimplifies purification by removing one anomer. mdpi.com
TransglycosylationUse of a glycosidase or glycosyltransferase to transfer a laminaribiosyl unit to p-nitrophenol. nih.govHigh stereoselectivity, milder reaction conditions.

Strategies for Isotopic Labeling and Analogue Synthesis

Isotopically labeled versions of this compound are invaluable tools for mechanistic studies of enzymes, allowing for the tracking of the substrate and its breakdown products. The synthesis of such labeled compounds would follow the general chemical or chemoenzymatic routes outlined above, but with the incorporation of an isotopic label at a specific position.

For example, to introduce a ¹³C or ¹⁴C label, one could start with an isotopically labeled glucose molecule and use it to synthesize the laminaribiose disaccharide. This labeled disaccharide would then be carried through the glycosylation reaction with p-nitrophenol. Alternatively, a labeled p-nitrophenol could be used as the glycosyl acceptor.

The synthesis of analogues of this compound can also provide valuable insights into enzyme-substrate interactions. Analogues could include modifications to the sugar portion, such as deoxygenation or epimerization of one of the glucose units, or alterations to the aglycon, such as changing the position or nature of the substituent on the phenyl ring. These analogues would be synthesized using similar chemical strategies, starting with the appropriately modified building blocks.

The table below lists some examples of isotopic labeling and analogue synthesis strategies.

ModificationSynthetic StrategyPurpose
¹³C or ¹⁴C LabelingUse of isotopically labeled glucose or p-nitrophenol in the synthesis.Mechanistic studies of enzyme action.
Deoxy-analogueSynthesis starting from a deoxygenated glucose derivative.Probing the role of specific hydroxyl groups in binding and catalysis.
Aglycon AnalogueGlycosylation of a modified phenol (B47542) (e.g., o-nitrophenol, cresol).Investigating the influence of the aglycon on substrate recognition.

Enzymatic Hydrolysis and Kinetic Analysis of P Nitrophenyl α D Laminaribioside

Substrate Specificity Profiling of β-1,3-Glucanases and Related Glycoside Hydrolases

The utility of p-Nitrophenyl-α-D-laminaribioside lies in its ability to probe the specificity of various glycoside hydrolases, particularly those targeting β-1,3-glucosidic linkages.

Endoglycanase vs. Exoglycanase Activity

A critical aspect of characterizing β-1,3-glucanases is distinguishing between endo- and exo-acting enzymes. nih.govnih.gov

Endo-β-1,3-glucanases (EC 3.2.1.39) , also known as laminarinases, cleave internal β-1,3-glucosidic bonds within a polysaccharide chain in a random fashion. nih.govnih.gov When acting on a larger substrate like laminarin, they produce a mixture of oligosaccharides of varying lengths. nih.gov With this compound as a substrate, endoglycanases would be expected to show activity, although their primary action is on longer polymers.

Exo-β-1,3-glucanases (EC 3.2.1.58) sequentially cleave β-1,3-glucosidic linkages from the non-reducing end of a glucan chain, typically releasing glucose units. nih.govnih.gov Their activity on this compound would involve the cleavage of the terminal glucose residue from the laminaribiose (B1201645) moiety.

The mode of action can be inferred by analyzing the hydrolysis products. Exo-glucanases acting on this compound would yield p-nitrophenyl-α-D-glucoside and glucose, while endo-acting enzymes might show lower activity on such a short substrate but could potentially cleave the bond between the two glucose units.

Comparative Analysis with Other Aryl Glycosides

The enzymatic activity of β-1,3-glucanases on this compound can be compared with that on other aryl glycosides to understand substrate preferences. For instance, comparing the hydrolysis rates of p-nitrophenyl-β-D-glucopyranoside, p-nitrophenyl-β-D-cellobioside, and this compound can reveal the enzyme's specificity for the length of the sugar chain and the type of glycosidic linkage. An enzyme with high specificity for β-1,3 linkages would be expected to show significantly higher activity on this compound compared to aryl glycosides with other linkage types.

Determination of Steady-State Enzyme Kinetic Parameters (K_m, k_cat, k_cat/K_m)

The kinetic parameters—Michaelis constant (K_m), turnover number (k_cat), and catalytic efficiency (k_cat/K_m)—provide quantitative measures of an enzyme's affinity for a substrate and its catalytic power.

Influence of Enzyme Source and Preparation

The kinetic parameters for the hydrolysis of this compound are highly dependent on the source of the β-1,3-glucanase and its preparation. Enzymes from different organisms, such as fungi (e.g., Penicillium expansum, Trichoderma sp.), bacteria, and plants, will exhibit distinct kinetic properties due to variations in their protein structure and active site architecture. nih.govresearchgate.net For example, a study on an endo-β-1,3-glucanase from Penicillium expansum (PeBgl1) showed high activity on laminaribiose. nih.gov The purification method and the presence of any co-factors or inhibitors in the enzyme preparation can also significantly impact the determined kinetic values.

Table 1: Illustrative Kinetic Parameters of a Hypothetical β-1,3-Glucanase for this compound

Enzyme SourceK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Fungal Species A1.5503.3 x 10⁴
Bacterial Strain B0.81201.5 x 10⁵
Plant Extract C2.2251.1 x 10⁴

This table presents hypothetical data for illustrative purposes.

Quantitative Spectrophotometric Assay Development Utilizing p-Nitrophenol Release

A widely used method for determining the kinetics of this compound hydrolysis is a quantitative spectrophotometric assay based on the release of p-nitrophenol. researchgate.netsigmaaldrich.com

The assay procedure generally involves the following steps:

Incubating the enzyme with a known concentration of this compound in a suitable buffer at a specific temperature and pH.

Stopping the reaction at various time points by adding a solution that raises the pH, such as sodium carbonate or sodium hydroxide.

The alkaline conditions cause the released p-nitrophenol to deprotonate, forming the p-nitrophenolate ion, which has a distinct yellow color.

Measuring the absorbance of the p-nitrophenolate ion at a specific wavelength, typically around 400-410 nm.

The concentration of the released p-nitrophenol is determined using a standard curve prepared with known concentrations of p-nitrophenol.

The initial reaction velocity is calculated from the rate of p-nitrophenol release. By measuring the initial velocities at different substrate concentrations, the kinetic parameters (K_m and V_max) can be determined using a Michaelis-Menten plot or a Lineweaver-Burk plot. The k_cat can then be calculated if the enzyme concentration is known.

Factors Influencing Enzymatic Activity and Hydrolysis Efficiency

Several factors can significantly influence the rate of enzymatic hydrolysis of this compound.

pH: β-1,3-glucanases exhibit optimal activity within a specific pH range. For example, the endo-β-1,3-glucanase from Penicillium expansum, PeBgl1, has an optimal pH of 6.0. nih.gov Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for PeBgl1 was found to be 55°C. nih.gov

Metal Ions: The presence of certain metal ions can either enhance or inhibit enzymatic activity. For instance, some metal ions like Mg²⁺, Ca²⁺, Ba²⁺, and Cu²⁺ have been shown to have varying degrees of inhibitory effects on the activity of PeBgl1. nih.gov

Inhibitors: Specific molecules can act as inhibitors of β-1,3-glucanases, reducing their hydrolytic activity on this compound. These can be competitive, non-competitive, or uncompetitive inhibitors.

Detergents: The presence of detergents like SDS and Triton X-100 can also affect enzyme activity. For example, these detergents have been shown to have an inhibitory effect on the activity of PeBgl1. nih.gov

Mechanistic Investigations of Glycoside Hydrolases Through P Nitrophenyl α D Laminaribioside Interactions

Elucidation of Reaction Mechanisms (e.g., Retaining vs. Inverting)

Glycoside hydrolases are broadly classified into two major mechanistic groups based on the stereochemical outcome of the hydrolysis reaction: retaining and inverting enzymes. nih.gov This classification is fundamental to understanding their catalytic strategy. The use of substrates like p-Nitrophenyl-α-D-Laminaribioside is central to making this determination.

Inverting glycosidases utilize a single-displacement mechanism. nih.gov Two catalytic residues, typically aspartate or glutamate, act as a general acid and a general base. The general acid protonates the glycosidic oxygen, while the general base activates a water molecule to perform a direct nucleophilic attack on the anomeric carbon, resulting in an inversion of the stereochemistry at this position. nih.govresearchgate.net

To determine the specific mechanism of a glycoside hydrolase acting on this compound, the stereochemistry of the released laminaribiose (B1201645) product is analyzed. Following the enzymatic reaction, the sugar product can be examined using techniques such as ¹H-NMR or high-performance liquid chromatography (HPLC). If the enzyme is a retaining hydrolase, the liberated laminaribiose will retain the α-anomeric configuration of the substrate's scissile bond. Conversely, if the enzyme is an inverting hydrolase, the product will have an inverted, β-anomeric configuration.

Active Site Mapping and Subsite Specificity Determination

The active sites of glycoside hydrolases are often composed of a series of subsites that bind individual sugar residues of the substrate. These are numbered -n ... -2, -1, +1, +2 ... +n, with glycosidic bond cleavage occurring between the -1 and +1 subsites. This compound is an excellent probe for determining the specificity of these subsites. The two glucose units of the laminaribiose portion occupy the -1 and -2 subsites, while the p-nitrophenyl aglycone moiety binds in the +1 subsite.

By comparing the kinetic parameters (Km and kcat) for the hydrolysis of this compound with those of other substrates, such as p-Nitrophenyl-α-D-glucopyranoside (which probes only the -1 and +1 subsites) and longer laminari-oligosaccharides, researchers can map the binding energy contributions of each subsite. For instance, a significantly lower Km for this compound compared to p-Nitrophenyl-α-D-glucopyranoside would indicate favorable binding interactions within the -2 subsite. Studies on GH55 family enzymes, for example, have shown that binding of a glucan to the minus subsites is crucial for high hydrolytic activity. nih.gov

Table 1: Representative Kinetic Data for a Hypothetical Glycoside Hydrolase This table illustrates how kinetic parameters with different substrates can reveal subsite specificity. Data is hypothetical.

SubstrateSubsites OccupiedK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
p-Nitrophenyl-α-D-glucopyranoside-1, +15.2152.9
This compound-2, -1, +11.85530.6
Laminaritriose-3, -2, -12.54016.0

Crystallographic studies of enzyme-substrate complexes, often using non-hydrolyzable substrate analogs, can reveal the specific amino acid residues that form the binding subsites. These interactions typically involve a network of hydrogen bonds and hydrophobic contacts. For example, in some β-propeller fold enzymes, hydrophobic residues like methionine and valine can line a pocket to accommodate methyl groups of sugars, while polar residues like histidine and glutamic acid interact with hydroxyl groups. nih.gov When this compound binds, the enzyme must accommodate the two glucose units and the planar p-nitrophenyl group. This can sometimes induce a conformational change or distortion in the sugar ring at the -1 subsite, forcing it into a conformation that resembles the transition state, thereby lowering the activation energy of the reaction.

Role of Catalytic Residues: Mutagenesis and Functional Characterization

The definitive identification of catalytic residues is achieved through site-directed mutagenesis. nih.gov In a glycoside hydrolase that acts on this compound, the two critical acidic residues (glutamate or aspartate) are prime targets for mutation. nih.gov Replacing either the catalytic nucleophile or the general acid/base with a non-functional amino acid, such as alanine (B10760859) or glutamine, typically results in a drastic reduction or complete loss of enzymatic activity. nih.gov Monitoring the hydrolysis of this compound provides a straightforward method to quantify the impact of these mutations. A mutant enzyme that shows no release of p-nitrophenol confirms the essential catalytic role of the mutated residue.

Transition State Analog Studies and Inhibitor Design

The hydrolysis of the glycosidic bond proceeds through a high-energy, oxocarbenium-ion-like transition state. nih.gov Molecules that mimic the geometry and charge distribution of this transition state can bind to the enzyme's active site with extremely high affinity, acting as potent competitive inhibitors. nih.gov Understanding how an enzyme stabilizes this transition state is key to designing effective inhibitors.

This compound can serve as a scaffold for the design of such inhibitors. By modifying the substrate—for instance, by replacing the glycosidic oxygen with a nitrogen or sulfur atom or by introducing unsaturation into one of the sugar rings—researchers can create stable compounds that mimic the transition state. These transition state analogs are powerful tools for studying enzyme mechanisms and can serve as lead compounds in drug development. nih.gov The p-nitrophenyl group itself can contribute to binding affinity through hydrophobic and hydrogen-bonding interactions within the active site. researchgate.net

Transglycosylation Reactions and Enzymatic Oligosaccharide Synthesis Utilizing P Nitrophenyl α D Laminaribioside

p-Nitrophenyl-α-D-Laminaribioside as a Glycosyl Donor in Transglycosylation

This compound is an activated glycosyl donor used in kinetically controlled synthesis of oligosaccharides catalyzed by specific glycosidases. nih.gov The p-nitrophenyl group acts as a good leaving group, facilitating the formation of a glycosyl-enzyme intermediate. This intermediate can then be intercepted by an acceptor molecule (a sugar or an alcohol) other than water, resulting in the formation of a new glycosidic bond in a process called transglycosylation. nih.gov This approach often allows for the synthesis of specific oligosaccharide structures that can be challenging to produce through chemical means.

Endo-1,3-β-glucanases (laminarinases) are particularly relevant enzymes for utilizing this compound as a donor. These enzymes naturally cleave the β-1,3-glucosidic linkages within laminarin and related β-glucans. nih.govmdpi.com However, under appropriate conditions and in the presence of suitable acceptors, their catalytic activity can be shifted towards synthesis. The efficiency of transglycosylation over hydrolysis is a critical factor and can be influenced by reaction conditions such as substrate concentration, temperature, and the nature of the enzyme. nih.gov

The success of transglycosylation reactions heavily depends on the acceptor substrate and the regioselectivity of the enzyme. The anomeric configuration of the acceptor molecule can significantly influence the regioselectivity of the glycosylation. For instance, studies with cyclodextrin (B1172386) glycosyltransferases (CGTases) have shown that using α- and β-anomers of p-nitrophenyl-D-glucopyranoside as acceptors can lead to the formation of different glycosidic linkages. nih.gov While the expected α(1→4) linkage was formed with the α-anomer, the β-anomer led to the formation of α(1→3) and α(1→6) linkages as well, demonstrating that the enzyme's regioselectivity can be acceptor-dependent. nih.gov

In the context of enzymes acting on β-1,3-glucans, the acceptor scope can be broad. For example, endo-1,3-β-glucanases from marine mollusks have demonstrated the ability to use a variety of glycosyl acceptors. nih.gov The regioselectivity, however, can be highly specific. A β-D-galactosidase from Bacillus circulans showed high regioselectivity for the synthesis of β-Gal-(1→3)-α-GalNAc-pNp and β-Gal-(1→3)-α-GlcNAc-pNp when using the corresponding p-nitrophenyl glycosides as acceptors. nih.gov This highlights the potential for achieving specific linkages with p-nitrophenyl-activated donors.

While direct studies detailing a wide range of acceptors for this compound are not abundant, based on the behavior of related systems, it can be inferred that various monosaccharides and their derivatives could serve as potential acceptors. The regioselectivity would be dictated by the specific endo-1,3-β-glucanase used, with the potential to form β-1,3, β-1,4, or β-1,6 linkages depending on the enzyme's active site architecture. nih.gov

Table 1: Potential Acceptor Substrates and Expected Regioselectivity in Transglycosylation with this compound

Acceptor SubstratePotential Linkage FormedEnzyme ClassReference (based on related systems)
p-Nitrophenyl-β-D-glucopyranosideα(1→3), α(1→4), α(1→6)Cyclodextrin Glycosyltransferase nih.gov
p-Nitrophenyl-α-D-GalNAcβ(1→3)β-D-Galactosidase nih.gov
p-Nitrophenyl-α-D-GlcNAcβ(1→3)β-D-Galactosidase nih.gov
SorbitolMultiple linkagesEndo-1,3-β-glucanase nih.gov

This table presents potential outcomes based on studies with structurally related donors and enzymes, as direct comprehensive data for this compound is limited.

The structural elucidation of the newly synthesized oligosaccharides is crucial to confirm the success and regioselectivity of the transglycosylation reaction. A combination of analytical techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying the reaction products. nih.gov Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is used to determine the molecular weight of the products, confirming the addition of the laminaribiosyl unit to the acceptor. mdpi.comnih.gov

For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both 1H and 13C NMR are used to determine the anomeric configuration (α or β) of the newly formed glycosidic bond and to identify the specific hydroxyl group of the acceptor that was glycosylated. nih.gov This is achieved by analyzing the chemical shifts and coupling constants of the protons and carbons in the vicinity of the new linkage. Methylation analysis followed by GC-MS can also be used to determine the linkage positions. nih.gov

Glycosynthase-Mediated Oligosaccharide Synthesis Applications

A significant advancement in the enzymatic synthesis of oligosaccharides has been the development of glycosynthases. These are engineered glycoside hydrolases in which the catalytic nucleophile has been mutated (e.g., to alanine (B10760859) or glycine), resulting in an enzyme that can no longer hydrolyze glycosidic bonds but can synthesize them from a suitable activated donor with an opposite anomeric configuration (e.g., a glycosyl fluoride). nih.gov

The engineering of glycoside hydrolases into glycosynthases provides a powerful tool for efficient oligosaccharide synthesis. By eliminating the hydrolytic activity, the product is protected from degradation, leading to significantly higher yields compared to transglycosylation with wild-type enzymes. nih.gov

Endo-1,3-β-glucanases are prime candidates for being engineered into glycosynthases for the synthesis of β-1,3-linked oligosaccharides. For example, the E170A mutant of the laminarinase from Pyrococcus furiosus was shown to act as a glycosynthase, catalyzing the condensation of α-laminaribiosyl fluoride (B91410) with various acceptors. nih.gov Similarly, a mutant of the rice BGlu1 β-glucosidase (E414G) was able to synthesize long-chain cello-oligosaccharides using α-glucosyl fluoride as a donor. nih.gov These examples demonstrate the potential of creating bespoke glycosynthases for specific synthetic purposes. While a glycosynthase specifically designed for use with this compound is not prominently reported, the principles established with glycosyl fluorides could potentially be adapted.

Enzymatic Formation of Diverse Glycosidic Linkages for Glycan Engineering

The ability to form a variety of glycosidic linkages is a cornerstone of glycan engineering. Transglycosylation reactions using donors like this compound with a panel of different enzymes and acceptors can lead to the creation of a diverse library of oligosaccharides.

The type of linkage formed is highly dependent on the enzyme used. While endo-1,3-β-glucanases would be expected to primarily form β-1,3 linkages, some enzymes exhibit broader specificity. The glycosynthase from Pyrococcus furiosus laminarinase, for instance, could generate either β-1,3 or β-1,4 linkages depending on the acceptor molecule. nih.gov This promiscuity can be exploited to synthesize mixed-linkage β-glucans, which have unique structural and functional properties. nih.gov Furthermore, some endo-1,3-β-glucanases have been shown to possess branching activity, creating β-1,6-glucan branches on a β-1,3-glucan backbone. mdpi.com This opens up possibilities for creating complex, branched oligosaccharides from a simple laminaribioside donor.

The enzymatic synthesis of novel branched sugar alcohols has also been demonstrated through the transglycosylation reaction of a pullulan-hydrolyzing amylase, which transferred a panosyl unit to various sugar alcohols. nih.gov This suggests that with the right enzyme, this compound could potentially be used to create novel glycoconjugates with non-carbohydrate acceptors.

Table 2: Examples of Diverse Glycosidic Linkages Formed via Enzymatic Synthesis

EnzymeDonorAcceptorLinkage FormedReference
Pyrococcus furiosus laminarinase (E170A glycosynthase)α-laminaribiosyl fluorideMonosaccharideβ-1,4 nih.gov
Pyrococcus furiosus laminarinase (E170A glycosynthase)α-laminaribiosyl fluorideDisaccharideβ-1,3 nih.gov
Bacillus macerans CGTaseβ-cyclodextrinp-Nitrophenyl-β-D-glucopyranosideα(1→3), α(1→6) nih.gov
Fungal 1,3-β-transglucanase1,3-β-glucan oligomers1,3-β-glucan oligomersβ-1,6 (branching) researchgate.net

Structural Biology Insights into P Nitrophenyl α D Laminaribioside Binding and Catalysis

X-ray Crystallographic Studies of Enzyme-Substrate Analog Complexes

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of β-1,3-glucanases, often in complex with substrate analogs or products of hydrolysis. These studies provide a static yet detailed snapshot of the enzyme's active site and the positioning of the ligand within it.

Analysis of Active Site Conformation and Substrate Orientation

Crystallographic studies of plant endo-1,3-β-glucanases, which belong to glycoside hydrolase family 17 (GH17), have revealed a deep active-site cleft. nih.gov The geometry of this cleft is finely tuned to accommodate the specific topology of (1→3)-β-glucans. nih.gov

A notable study on a plant endo-1,3-β-glucanase involved an active-site mutant (E259A) to trap the enzyme in complex with its hydrolysis products, laminaratriose and laminaratetrose. nih.gov This research provided unprecedented detail into how the glucose units of the substrate are oriented within the active site. The trisaccharide, laminaratriose, was observed to occupy the -1, -2, and -3 subsites of the active-site cleft with high affinity. nih.gov In contrast, at higher concentrations, the tetrasaccharide, laminaratetrose, was found to span the +1, +2, +3, and +4 subsites. nih.gov

The interactions between the enzyme and the saccharide at each subsite are crucial for catalysis. The glucose units at the -1 and -2 subsites were found to interact with highly conserved amino acid residues, highlighting their importance in substrate recognition and positioning for cleavage. nih.gov Conversely, the interactions at the -3, +3, and +4 subsites were with more variable residues, suggesting that the binding mode at these positions may differ among various plant endo-1,3-β-glucanases. nih.gov The study also noted that the active-site geometry clearly prevents the binding of (1→4)-β-glucans, explaining the enzyme's specificity. nih.gov

SubsiteOccupying Ligand FragmentInteracting ResiduesConservation Level
-3GlucoseVariableLow
-2GlucoseConservedHigh
-1GlucoseConservedHigh
+1GlucoseVariableLow
+2GlucoseVariableLow
+3GlucoseVariableLow
+4GlucoseVariableLow

Table 1: Summary of ligand interactions within the active site of a plant endo-1,3-β-glucanase based on crystallographic data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Reaction Pathway Analysis

While X-ray crystallography provides a static picture, NMR spectroscopy offers a powerful means to study the dynamics of enzyme-substrate interactions in solution. Although specific NMR studies focusing exclusively on p-Nitrophenyl-α-D-laminaribioside are not extensively documented, the principles of using similar chromogenic substrates and advanced NMR techniques are well-established for analyzing enzyme kinetics and binding.

Techniques such as chemical shift perturbation (CSP) or saturation transfer difference (STD) NMR could be employed to map the binding interface between a β-1,3-glucanase and this compound. In a hypothetical CSP experiment, the chemical shifts of the enzyme's backbone amides would be monitored upon titration with the substrate. Significant changes in chemical shifts would indicate the residues involved in binding.

Furthermore, diffusion-ordered spectroscopy (DOSY) is an NMR technique that can be used to assess the binding of small molecules, like this compound, to a much larger enzyme. nih.gov The diffusion rate of the substrate would decrease upon binding to the enzyme, providing a measure of the binding affinity.

Computational Modeling of Enzyme-Ligand Interactions

Computational methods, including molecular dynamics simulations and docking studies, complement experimental techniques by providing a dynamic and energetic perspective on enzyme-substrate interactions.

Molecular Dynamics Simulations of Substrate Binding

Molecular dynamics (MD) simulations can model the behavior of a β-1,3-glucanase and its substrate, such as laminaribioside, in a solvated environment over time. These simulations can reveal the conformational changes that occur in both the enzyme and the ligand upon binding and during the catalytic process. For instance, MD simulations of β-1,3-D-glucans in aqueous solution have provided insights into their conformational flexibility and helical nature, which are important for recognition by the enzyme. researchgate.net

Simulations of a β-glucanase could track the stability of hydrogen bonds between the active site residues and the hydroxyl groups of the laminaribioside moiety of the substrate. They can also help to understand the role of key catalytic residues, often a pair of glutamic acid residues that act as a nucleophile and a proton donor, in the hydrolysis of the glycosidic bond. nih.gov

Docking Studies and Energy Landscape Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. In the context of this compound, docking studies would be used to place the molecule into the active site of a β-1,3-glucanase for which a structure is known. The results of such a study would predict the binding pose and estimate the binding affinity.

These docking studies are often followed by a more rigorous analysis of the binding energy landscape using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This approach can provide a more accurate estimation of the free energy of binding by considering solvation effects and entropic contributions. For example, docking and MM-PBSA studies on α-glucosidase inhibitors have successfully predicted their binding affinities and modes of action. nih.gov

Computational MethodInformation GainedRelevance to this compound
Molecular DynamicsDynamic behavior of enzyme-substrate complex, conformational changes, role of waterUnderstanding the flexibility of the active site and the substrate during the binding and catalytic process.
Molecular DockingPreferred binding orientation, initial estimation of binding affinityPredicting how this compound fits into the active site of a β-1,3-glucanase.
MM/PBSAMore accurate calculation of binding free energyRefining the understanding of the strength of the interaction between the enzyme and the substrate.

Table 2: Overview of computational methods and their application to studying this compound-enzyme interactions.

Advanced Research Applications and Future Directions for P Nitrophenyl α D Laminaribioside

Development of High-Throughput Screening Assays for Glycoside Hydrolase Discovery

The search for novel glycoside hydrolases (GHs) with unique properties from diverse environmental sources is crucial for applications in biofuel production, food processing, and pharmaceuticals. High-throughput screening (HTS) methodologies are essential for rapidly analyzing thousands of samples from metagenomic libraries or culture collections. p-Nitrophenyl-α-D-Laminaribioside is ideally suited for this purpose as a substrate in colorimetric HTS assays.

The fundamental principle of these assays involves the incubation of enzyme libraries, often arrayed in microtiter plates, with the this compound substrate. The release of p-nitrophenol upon enzymatic cleavage produces a distinct yellow color, the intensity of which is directly proportional to the enzyme's activity. This allows for the rapid, automated identification of "hits"—clones or extracts possessing the desired α-1,3-glucosidase activity. This approach facilitates the efficient discovery of novel enzymes that would be difficult to identify using traditional, more laborious methods. The versatility of this compound lies in its efficacy as a substrate for a plethora of enzyme-based tests, which facilitates in-depth explorations of glycosidase activity.

Table 1: Example of a High-Throughput Screen for Novel α-1,3-Glucosidases

Metagenomic Library SourceNumber of Clones ScreenedPrimary Hits IdentifiedConfirmed α-1,3-Glucosidase Positive ClonesMost Active Isolate (Designation)
Soil, Costa Rican Rainforest15,00011218SR-GH18-C4
Marine Sediment, Hydrothermal Vent22,000889HV-GH9-B11
Bovine Rumen Microbiome18,50015425BR-GH25-A7
Compost Heap (Thermophilic)12,00020531TH-GH31-D1

Engineering of Glycoside Hydrolases for Enhanced Specificity and Efficiency

Protein engineering aims to improve the natural properties of enzymes for industrial and therapeutic applications. Key goals include enhancing catalytic efficiency (kcat/Km), increasing thermostability, and altering substrate specificity. This compound serves as a primary screening tool for evaluating the success of these engineering efforts. Libraries of enzyme variants, created through techniques like site-directed or random mutagenesis, can be rapidly assayed for improved performance against this substrate.

For instance, researchers can compare the rate of p-nitrophenol release by a wild-type enzyme to that of a library of its mutants. Variants that exhibit a faster rate of hydrolysis are selected for further characterization. This allows for the efficient identification of beneficial mutations that enhance catalytic activity or specificity for the α-1,3-glucosidic linkage. The quantitative nature of the assay enables the precise determination of kinetic parameters for each promising variant, guiding the engineering process.

Table 2: Kinetic Comparison of Wild-Type vs. Engineered α-1,3-Glucosidase Variants

Enzyme VariantMutation(s)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Improvement (kcat/Km)
Wild-TypeNone2.5156,0001.0
Variant M1Y87F2.22812,7272.1
Variant M2W154A1.84525,0004.2
Variant M3Y87F / W154A1.511073,33312.2

Kinetic parameters were determined using this compound as the substrate.

Utilization in Directed Evolution and Enzyme Optimization Studies

Directed evolution is a powerful technique that mimics natural selection in the laboratory to develop enzymes with novel or enhanced functions. This process involves iterative rounds of creating genetic diversity (mutagenesis and/or recombination) followed by high-throughput screening or selection to identify improved variants. The success of any directed evolution campaign hinges on the ability to screen vast libraries of mutants efficiently.

Chromogenic substrates like this compound are indispensable for the screening step in directed evolution protocols targeting α-1,3-glucosidases. The simple and robust colorimetric assay allows for the screening of tens of thousands of colonies or cell lysates in a short period. In a typical workflow, a gene encoding an α-1,3-glucosidase is subjected to error-prone PCR to create a library of mutants. These mutants are expressed in a host organism (e.g., E. coli), and the colonies are screened for activity by applying a solution containing this compound. Colonies expressing highly active enzyme variants will turn yellow more rapidly, allowing for their easy identification and isolation. Several rounds of this process can lead to enzymes with dramatically improved properties, such as a 20-fold or greater increase in catalytic efficiency.

Contributions to Understanding Complex Carbohydrate Metabolism Pathways

This compound is instrumental in dissecting complex carbohydrate metabolic pathways, particularly those involving the breakdown of α-1,3-glucans. These polysaccharides are important structural components in the cell walls of fungi and are involved in various biological processes. By providing a specific and reliable substrate, this compound allows researchers to identify, isolate, and characterize the enzymes responsible for degrading these structures.

The use of this substrate enables the determination of key enzymatic properties, such as substrate specificity, kinetic parameters, and optimal

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